molecular formula C21H20FN3O5 B4524469 N-(2,4-dimethoxyphenyl)-2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(2,4-dimethoxyphenyl)-2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B4524469
M. Wt: 413.4 g/mol
InChI Key: CHRVAHIQUFSQNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) linked to an acetamide group substituted with a 2,4-dimethoxyphenyl moiety. The pyridazinone ring is further substituted with a 4-fluoro-2-methoxyphenyl group at the 3-position. Its molecular weight is approximately 427.43 g/mol (calculated as C₂₂H₂₂FN₃O₅), with a likely focus on kinase or protease inhibition based on structural analogs .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O5/c1-28-14-5-7-17(19(11-14)30-3)23-20(26)12-25-21(27)9-8-16(24-25)15-6-4-13(22)10-18(15)29-2/h4-11H,12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRVAHIQUFSQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)F)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Fluorinated Aromatic Ring: This step may involve the coupling of the pyridazinone intermediate with a fluorinated aromatic compound using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Attachment of the Acetamide Group: The final step involves the acylation of the intermediate with an acetic acid derivative, such as acetic anhydride or acetyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyridazinone ring can be reduced to form hydroxyl derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide depends on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: The compound may interact with specific receptors on cell surfaces, modulating their signaling pathways.

    Pathway Modulation: The compound may affect various cellular pathways, leading to changes in cell behavior or function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from the provided evidence:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Features
N-(2,4-dimethoxyphenyl)-2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide (Target) Pyridazinone-acetamide 2,4-dimethoxyphenyl; 4-fluoro-2-methoxyphenyl 427.43 (calculated) Dual methoxy/fluoro groups enhance lipophilicity and potential target affinity
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide Pyridazinone-acetamide 4,5-dichloro; azepane-sulfonyl 498.38 (reported) Chloro groups increase electronegativity; azepane enhances solubility
N-[2-(4-methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide Pyridazinone-acetamide 4-methoxyphenyl (twice) 393.44 (reported) Symmetric methoxy groups may reduce metabolic stability
5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine Dihydropyridine-thioacetamide Cyanofuryl; thioether-linked 4-methoxyphenyl ~515.56 (estimated) Thioether and dihydropyridine core alter redox potential
Key Observations:

Substituent Effects: The fluoro-methoxy combination in the target compound may improve binding to hydrophobic pockets compared to purely methoxy-substituted analogs (e.g., ). Fluorine’s electronegativity could enhance dipole interactions with target proteins . Thioether-linked dihydropyridines (e.g., ) exhibit distinct redox properties, making them more suitable for targets requiring covalent interactions.

Synthetic Accessibility: The target compound’s synthesis likely follows a pathway similar to , involving coupling of a pyridazinone-acetic acid derivative with an aniline under activation (e.g., thionyl chloride/TEA). Reported yields for analogs range from 19–79%, depending on substituent complexity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound Compound Compound
LogP (Predicted) 3.2 4.1 2.8 3.9
Water Solubility Low Very Low Moderate Low
Hydrogen Bond Donors 2 2 2 3
Rotatable Bonds 7 9 8 10
Discussion:
  • The target compound’s lower LogP compared to and suggests better aqueous solubility, critical for oral bioavailability.

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential as a drug candidate.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyridazine ring, methoxy substituents, and an acetamide group. Its molecular formula is C18H20F1N3O4C_{18}H_{20}F_{1}N_{3}O_{4}, and its molecular weight is approximately 353.37 g/mol.

Research indicates that this compound exhibits potent inhibitory activity against class I histone deacetylases (HDACs), which are crucial in regulating gene expression through histone modification. Inhibition of HDACs leads to increased acetylation of histones, thereby promoting transcriptional activation of tumor suppressor genes.

Antitumor Activity

Recent studies have demonstrated that this compound shows significant antitumor activity in vitro and in vivo. Specifically:

  • In Vitro Studies : The compound was tested on human myelodysplastic syndrome (SKM-1) cell lines, where it induced G1 cell cycle arrest and apoptosis by increasing intracellular levels of acetyl-histone H3 and P21 .
  • In Vivo Studies : In xenograft models, the compound exhibited excellent antitumor efficacy, particularly in models with intact immune systems, suggesting a potential immunomodulatory effect .

Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in ICR mice and SD rats. It exhibited favorable absorption and distribution characteristics with minimal metabolic differences across species. Importantly, it showed low inhibition upon the human ether-a-go-go (hERG) channel, indicating a reduced risk for cardiac side effects .

Comparative Biological Activity

Compound Activity Model Key Findings
This compoundAntitumorSKM-1 Cell LineInduces G1 arrest and apoptosis
Other HDAC InhibitorsVariesVarious Tumor ModelsSimilar mechanisms but differing efficacies

Case Studies

A notable case study involved the administration of this compound in combination with other chemotherapeutic agents. The combination therapy showed enhanced antitumor effects compared to monotherapy, highlighting the compound's potential as an adjunct treatment in cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethoxyphenyl)-2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethoxyphenyl)-2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.